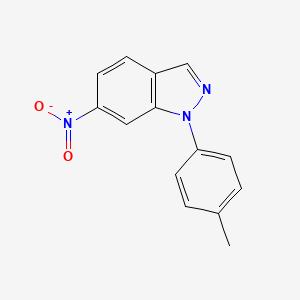

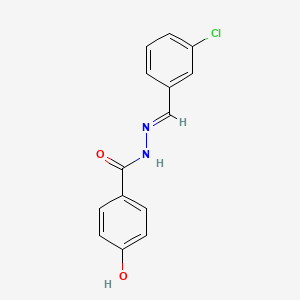

![molecular formula C17H19F2N3O2 B5570027 1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570027.png)

1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine typically involves multi-step chemical reactions. For example, novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, which share a part of the structural framework, were synthesized via reactions involving acetonitrile derivatives and ethyl 2,4-dioxo-4-arylbutanoate in the presence of piperidine, showing the versatility of piperidine in synthetic chemistry (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds like 1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine can be characterized using various spectroscopic techniques. For instance, the structure of related compounds has been confirmed by single crystal X-ray diffraction studies, which provide detailed insights into the molecular geometry and conformation (Karthik et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives often lead to the formation of novel compounds with interesting properties. For instance, the reaction of piperazine derivatives with benzoyl isothiocyanate and substituted benzoyl isothiocyanate has led to the synthesis of compounds with potential anti-inflammatory activity (Ahmed et al., 2017). This highlights the reactivity of piperidine derivatives in forming compounds with biological relevance.

Physical Properties Analysis

The physical properties of such compounds, including their thermal stability and optical properties, can be thoroughly analyzed using techniques like thermogravimetric analysis and spectroscopic methods. The thermal and optical properties of a compound containing a difluorophenyl and piperidine moiety were studied, revealing its stability and interaction energies between molecules (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of piperidine derivatives can be influenced by the nature of substituents on the piperidine ring. For example, the introduction of different substituents on piperidine derivatives has been shown to impact their anti-acetylcholinesterase activity, demonstrating the importance of chemical structure in determining the properties of these compounds (Sugimoto et al., 1990).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, including compounds structurally related to 1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine, were synthesized through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and different ethyl 2,4-dioxo-4-arylbutanoate derivatives. This process demonstrates the compound's utility in facilitating the preparation of complex molecular architectures in good to excellent yields within a short time frame (Goli-Garmroodi et al., 2015).

Pharmacokinetics and Drug Development

- In the context of developing novel anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment, a compound structurally related to 1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine underwent pharmacokinetic studies. This study highlights the importance of chemical modifications to improve stability in plasma and reduce enzymatic hydrolysis, thereby affecting the compound's pharmacokinetics and its potential application in cancer therapy (Teffera et al., 2013).

Corrosion Inhibition

- Benzimidazole derivatives, with a structure similar to 1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine, were studied for their inhibitive action on the corrosion of N80 steel in hydrochloric acid solution. These studies reveal the compound's potential as a corrosion inhibitor, showcasing high inhibition efficiency and providing insights into the mechanisms behind its protective action (Yadav et al., 2016).

Material Science and Imaging

- In material science, a [2 + 1] mixed ligand concept was explored using a precursor similar to 1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine. This study demonstrates the compound's utility in developing imaging agents, illustrating the versatility of the chemical framework in labeling bioactive molecules for diagnostic purposes (Mundwiler et al., 2004).

Organic Synthesis and Reactions

- The compound's framework has been utilized in the synthesis of polycyclic imidazolidinones via amine redox-annulation, showcasing its role in facilitating the preparation of complex organic molecules. This work highlights the compound's importance in organic synthesis, particularly in the development of novel synthetic methodologies (Zhu et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(difluoromethoxy)phenyl]-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O2/c1-21-11-8-20-15(21)12-6-9-22(10-7-12)16(23)13-2-4-14(5-3-13)24-17(18)19/h2-5,8,11-12,17H,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLYTXBMNJTGJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5569950.png)

![8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5569955.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5569999.png)

![3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5570006.png)

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5570014.png)

![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)

![N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)